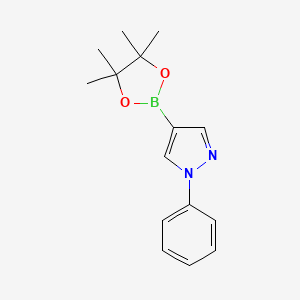

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción general

Descripción

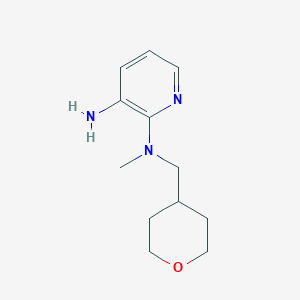

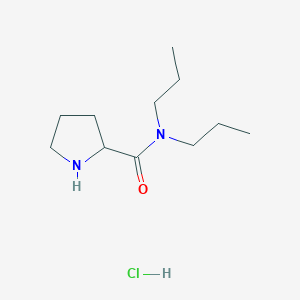

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C16 H21 B N2 O2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. The molecular weight of this compound is 274.168 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Structural Analysis : This compound serves as a raw substitute material in the synthesis of various organic intermediates. Studies like those by Liao et al. (2022) have detailed the synthesis and characterization, confirming structures through techniques like FT-IR, NMR, and X-ray diffraction. DFT studies are also performed to validate molecular structures (Liao et al., 2022).

Crystal Structure and DFT Study : Research by Yang et al. (2021) provides insights into the crystal structure and molecular conformations of similar compounds. The use of density functional theory (DFT) complements experimental methods like X-ray diffraction to understand molecular structure characteristics (Yang et al., 2021).

Applications in Drug Synthesis

Intermediate in Biologically Active Compounds : This compound acts as an important intermediate in synthesizing biologically active compounds. For instance, Kong et al. (2016) demonstrated its use in synthesizing intermediates for drugs like crizotinib, confirming structures through MS and NMR spectroscopy (Kong et al., 2016).

Antibacterial and Antioxidant Properties : Some derivatives of 1-Phenyl-1H-pyrazole have shown potential in antibacterial and antioxidant activities. Rai et al. (2009) synthesized novel oxadiazole derivatives exhibiting significant antibacterial activity (Rai et al., 2009).

Nanoparticle Formation

- Fluorescence Emission in Nanoparticles : Fischer et al. (2013) utilized similar compounds in the creation of nanoparticles. These nanoparticles exhibited bright fluorescence emission, crucial in applications like bioimaging (Fischer et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are often associated with various biochemical pathways. It is used as a reagent for preparing inhibitors of various proteins and enzymes such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, and Acetyl-CoA carboxylase .

Mode of Action

this compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound is involved, affects various biochemical pathways. The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the target molecules .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways involved. For example, when used to prepare inhibitors of various proteins and enzymes, the compound can potentially inhibit cellular processes such as cell proliferation, signal transduction, and metabolic reactions .

Propiedades

IUPAC Name |

1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-10-17-18(11-12)13-8-6-5-7-9-13/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAJFLOIPDXRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719245 | |

| Record name | 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1002334-12-4 | |

| Record name | 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)

![2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456571.png)